molecular formula C7H10N2OS B1592067 4-Methoxy-6-methyl-2-(methylthio)pyrimidine CAS No. 55749-33-2

4-Methoxy-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B1592067
CAS No.: 55749-33-2
M. Wt: 170.23 g/mol
InChI Key: PYNWYHTWXORCCN-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2OS. It is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a pyrimidine ring substituted with methoxy, methyl, and methylthio groups, which contribute to its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol under basic conditions to introduce the methoxy group . The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Peroxides, peracids

    Reducing Agents: Hydrogen gas, metal hydrides

    Nucleophiles: Hydroxide ions, primary amines

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced pyrimidine derivatives

    Substitution Products: Hydroxylated or aminated pyrimidines

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Methoxy-6-methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives:

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents can significantly influence their biological activities and industrial uses.

Properties

IUPAC Name

4-methoxy-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWYHTWXORCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603121
Record name 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55749-33-2
Record name 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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